molecular formula C18H24O5 B14543719 2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one CAS No. 62369-00-0

2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one

Cat. No.: B14543719
CAS No.: 62369-00-0
M. Wt: 320.4 g/mol
InChI Key: PXCLYOJPVHZBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one is a synthetic organic compound characterized by the presence of a cycloheptanone ring substituted with a 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with 3,4,5-trimethoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts and may require the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one is unique due to its specific combination of the cycloheptanone ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and pharmacology .

Properties

CAS No.

62369-00-0

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one

InChI

InChI=1S/C18H24O5/c1-21-16-10-13(11-17(22-2)18(16)23-3)15(20)9-12-7-5-4-6-8-14(12)19/h10-12H,4-9H2,1-3H3

InChI Key

PXCLYOJPVHZBTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC2CCCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.